2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid
Overview
Description
2-[3-(4-Tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid is a useful research compound. Its molecular formula is C18H29NO6 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-(4-tert-butyl-2-methylphenoxy)propyl]amino}ethanol ethanedioate (salt) is 355.19948764 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Flavor Compounds in Foods
Research on branched aldehydes, including compounds like 2-methyl propanal and 2- and 3-methyl butanal, underscores the importance of such chemicals in food flavoring. These compounds, produced and degraded from amino acids, play crucial roles in the flavor profiles of both fermented and non-fermented food products. Understanding the metabolic pathways and microbial contributions to the formation of these flavor compounds is vital for controlling and enhancing desired flavor profiles in foods (Smit, Engels, & Smit, 2009).
Bioactivities of Phenolic Compounds
The study of 2,4-Di-tert-butylphenol and its analogs, which share structural similarities with the query compound, reveals their significant presence across various organisms and their potent bioactivities. These compounds are found in numerous species, including bacteria, fungi, and plants, and display a range of toxic effects against many organisms, despite being produced by them. This paradox raises questions about their ecological roles and potential applications in biotechnology and pharmacology (Zhao et al., 2020).
Downstream Processing of Biologically Produced Chemicals
The review on the downstream processing of 1,3-propanediol and 2,3-butanediol highlights the challenges and prospects in the microbial production and recovery of bio-based chemicals. Such research is pivotal for sustainable chemical production, indicating potential research applications for related compounds in optimizing production processes and reducing costs (Xiu & Zeng, 2008).
Properties
IUPAC Name |
2-[3-(4-tert-butyl-2-methylphenoxy)propylamino]ethanol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-13-12-14(16(2,3)4)6-7-15(13)19-11-5-8-17-9-10-18;3-1(4)2(5)6/h6-7,12,17-18H,5,8-11H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSPYYTWOHNQND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCNCCO.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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